3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile
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Overview
Description
3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile is an organic compound with a complex structure that includes a benzyl group, a phenylethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 2-oxo-2-phenylethyl chloride to form an intermediate, which is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Phenylethylamine: Contains a phenylethyl group attached to an amine.
Acrylonitrile: A nitrile compound used in the synthesis of various organic molecules.
Uniqueness
3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
80896-11-3 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-[benzyl(phenacyl)amino]propanenitrile |
InChI |
InChI=1S/C18H18N2O/c19-12-7-13-20(14-16-8-3-1-4-9-16)15-18(21)17-10-5-2-6-11-17/h1-6,8-11H,7,13-15H2 |
InChI Key |
FKPHMFYXGMMUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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